molecular formula C14H10N2S2 B1662431 3-phenyl-1H-quinazoline-2,4-dithione CAS No. 16081-93-9

3-phenyl-1H-quinazoline-2,4-dithione

Cat. No.: B1662431
CAS No.: 16081-93-9
M. Wt: 270.4 g/mol
InChI Key: DJJOAJCVIYRELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1H-quinazoline-2,4-dithione is an organic compound with the molecular formula C14H10N2S2 It is a derivative of quinazoline, characterized by the presence of two sulfur atoms at positions 2 and 4 of the quinazoline ring, and a phenyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-quinazoline-2,4-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . The reaction proceeds as follows:

    Step 1: 2-aminobenzoic acid reacts with phenyl isothiocyanate to form an intermediate.

    Step 2: The intermediate undergoes thiation with phosphorus pentasulfide to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-1H-quinazoline-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Comparison with Similar Compounds

  • 3-phenylquinazoline-2,4(1H,3H)-dione
  • 3-substituted quinazoline-2,4(1H,3H)-diones

Comparison: 3-phenyl-1H-quinazoline-2,4-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical and biological properties. In contrast, similar compounds like 3-phenylquinazoline-2,4(1H,3H)-dione lack these sulfur atoms and exhibit different reactivity and biological activities .

Properties

IUPAC Name

3-phenyl-1H-quinazoline-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJOAJCVIYRELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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